4-Hydroxy-3-methoxyphenylacetonitrile

Description

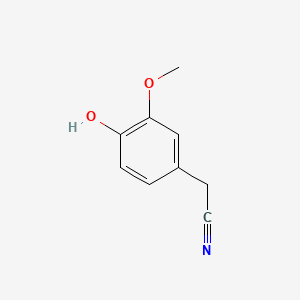

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVYWMWQCJEYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196275 | |

| Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-59-1 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4468-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHOXYPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBJ5T7NP94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile from Vanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile, a valuable intermediate in the pharmaceutical industry, from the readily available starting material, vanillin. This document provides a comprehensive overview of the most common synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound, also known as homovanillonitrile, is a key precursor in the synthesis of various biologically active molecules. Its structure, featuring a substituted phenyl ring with hydroxyl, methoxy, and acetonitrile functional groups, makes it a versatile building block in medicinal chemistry. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a natural product derived from vanilla beans or produced synthetically, serves as an economical and sustainable starting material for the synthesis of this important intermediate. This guide will focus on the prevalent multi-step synthesis from vanillin.

Synthetic Pathways

The most widely employed and documented synthesis of this compound from vanillin proceeds through a two-step reaction sequence. This primary route involves the reduction of the aldehyde group of vanillin to a primary alcohol, followed by a nucleophilic substitution to introduce the nitrile functionality. An alternative, though less common, pathway involves the formation of a benzylamine intermediate.

Primary Synthetic Route: Reduction and Cyanation

This robust two-step synthesis is the focus of this guide due to its reliability and well-established protocols.

-

Step 1: Reduction of Vanillin to Vanillyl Alcohol. The aldehyde functional group in vanillin is selectively reduced to a primary alcohol, yielding vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity.[1][2][3][4]

-

Step 2: Conversion of Vanillyl Alcohol to this compound. The hydroxyl group of vanillyl alcohol is subsequently displaced by a cyanide ion. This is typically achieved by reacting vanillyl alcohol with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][6]

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis of this compound from vanillin.

Table 1: Reduction of Vanillin to Vanillyl Alcohol

| Reagent/Solvent | Reaction Conditions | Yield (%) | Reference |

| Sodium Borohydride / Ethanol | Room Temperature | Not specified | [1][4] |

| Sodium Borohydride / 1M NaOH (aq) | 10-15 °C, then Room Temp | 49 | [2] |

Table 2: Conversion of Vanillyl Alcohol to this compound

| Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Cyanide | DMF | 120 | 24 | 68 | [5] |

| Potassium Cyanide / Acetic Acid | DMSO | 125 | 2 | Not specified | [6] |

| Hydrogen Cyanide | DMSO | 125 | 2 | 82 | [6] |

Table 3: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [7] |

| Molecular Weight | 163.17 g/mol | [7] |

| Melting Point | 53-54 °C | [8][9] |

| Boiling Point | 140-144 °C at 0.1 mmHg | [6][8] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 3.68 (2H, s, CH₂Ar), 3.90 (3H, s, OCH₃), 5.73 (1H, br s, OH), 6.81-6.90 (3H, m, Ar-H) | [5] |

| ¹³C NMR | See reference | [10] |

Experimental Protocols

Step 1: Synthesis of Vanillyl Alcohol from Vanillin

Materials:

-

Vanillin

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

1M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Ice bath

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Glass pipette

-

In a round bottom flask, dissolve vanillin (1 equivalent) in ethanol.

-

Cool the solution in an ice bath with stirring.

-

In a separate vial, dissolve sodium borohydride (excess) in 1M NaOH solution.

-

Slowly add the NaBH₄ solution dropwise to the vanillin solution over a period of 10-15 minutes, maintaining the temperature between 10-15 °C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

-

Cool the reaction mixture again in an ice bath and acidify with dilute hydrochloric acid to quench the excess NaBH₄.

-

The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and removal of the solvent under reduced pressure.

Step 2: Synthesis of this compound from Vanillyl Alcohol

Materials:

-

Vanillyl alcohol

-

N,N-Dimethylformamide (DMF)

-

Sodium cyanide (NaCN)

-

Solid Sodium hydroxide (NaOH)

-

Acetic acid

-

Chloroform

-

Magnesium sulfate (MgSO₄)

-

Nitrogen atmosphere setup

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure: [5]

-

To a solution of vanillyl alcohol (1 equivalent) in DMF in a round bottom flask, add sodium cyanide (1.1-1.2 equivalents) under a nitrogen atmosphere.

-

Heat the mixture to 120 °C and stir for 24 hours.

-

Cool the solution to room temperature and cautiously add water.

-

Basify the reaction mixture to pH 10 with solid NaOH.

-

Remove the DMF by distillation under reduced pressure.

-

Add water and acetic acid to the residue to achieve a neutral pH (~7).

-

Extract the aqueous mixture with chloroform (5 x 100 mL).

-

Combine the organic extracts, wash with water (5 x 50 mL), and dry over MgSO₄.

-

Remove the solvent under reduced pressure to obtain the crude this compound as a brown oil. The product can be used in the next step without further purification or purified by column chromatography.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis of this compound from vanillin.

Alternative Synthetic Routes

While the reduction-cyanation sequence is the most common, other methods for synthesizing this compound from vanillin have been reported.

Via N-alkylvanillylamine Intermediate

This process involves the initial conversion of vanillin to an N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine, which is then reacted with hydrogen cyanide or an in situ generated source of cyanide to yield the target nitrile.[8][9] This method can provide high yields but involves the use of highly toxic hydrogen cyanide.

Via Vanillin Oxime

Another potential route involves the formation of vanillin oxime from vanillin.[11][12] The oxime can then, in principle, be converted to the nitrile. However, this route is less documented for the specific synthesis of this compound.

Conclusion

The synthesis of this compound from vanillin is a well-established process, with the two-step reduction and cyanation route being the most practical and widely reported. This guide provides the necessary technical details, including reaction conditions, yields, and experimental protocols, to enable researchers to successfully synthesize this important chemical intermediate. The provided data and diagrams offer a clear and concise overview of the synthetic process, facilitating its implementation in a laboratory setting. Careful handling of cyanide reagents is paramount due to their high toxicity.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. scispace.com [scispace.com]

- 3. scribd.com [scribd.com]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 9. DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE - Google Patents [patents.google.com]

- 10. This compound(4468-59-1) 13C NMR [m.chemicalbook.com]

- 11. CAS 2874-33-1: Vanillin oxime | CymitQuimica [cymitquimica.com]

- 12. jddtonline.info [jddtonline.info]

Homovanillonitrile: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillonitrile, systematically known as (4-hydroxy-3-methoxyphenyl)acetonitrile, is a nitrile derivative of homovanillic acid. Its structure is characterized by a benzene ring substituted with a hydroxyl, a methoxy, and a cyanomethyl group. This compound serves as a valuable intermediate in organic synthesis and is of interest for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of homovanillonitrile, presenting data in a structured format for ease of reference and use in a research setting.

Chemical Structure and Identification

The chemical structure of homovanillonitrile is foundational to understanding its properties and reactivity.

| Identifier | Value |

| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)acetonitrile |

| Synonyms | Homovanillonitrile, 4-Hydroxy-3-methoxybenzeneacetonitrile |

| CAS Number | 4468-59-1[1][2] |

| Molecular Formula | C₉H₉NO₂[1][3] |

| SMILES | COc1cc(CC#N)ccc1O[4] |

| InChI | 1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3[4] |

Physicochemical Properties

A summary of the key physicochemical properties of homovanillonitrile is provided below, offering a snapshot of its physical state and behavior.

| Property | Value | Source |

| Molecular Weight | 163.17 g/mol | [2] |

| Appearance | Off-white powder | [5] |

| Melting Point | 56-57 °C | [4] |

| Boiling Point | 135-145 °C at 2 mmHg | [4] |

| Solubility | Information not available | |

| pKa | 9.69 ± 0.18 (Predicted) | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of homovanillonitrile. Below are the available ¹H and ¹³C NMR data, along with predicted infrared and mass spectrometry characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The following proton NMR data was reported in the literature as part of a synthesis procedure.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.81-6.90 | m | 3H | Aromatic H (H-2, H-5, H-6) |

| 5.73 | br s | 1H | -OH |

| 3.90 | s | 3H | -OCH₃ |

| 3.68 | s | 2H | -CH₂CN |

¹³C NMR (CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | C-4 (C-OH) |

| 145.5 | C-3 (C-OCH₃) |

| 122.5 | C-1 |

| 121.5 | C-6 |

| 117.9 | -C≡N |

| 114.6 | C-5 |

| 111.5 | C-2 |

| 55.9 | -OCH₃ |

| 22.8 | -CH₂CN |

Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present in homovanillonitrile, the following characteristic IR absorption bands are expected:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500-3200 (broad) | O-H | Stretching |

| ~3050 | C-H (aromatic) | Stretching |

| ~2950, ~2850 | C-H (aliphatic) | Stretching |

| ~2250 | C≡N | Stretching |

| ~1600, ~1500 | C=C (aromatic) | Stretching |

| ~1275 | C-O (aryl ether) | Stretching |

Mass Spectrometry (MS) (Predicted)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) for homovanillonitrile would be observed at m/z = 163. Key fragmentation patterns would likely involve:

-

Loss of HCN (m/z 27): A common fragmentation for nitriles.

-

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group, leading to a stable benzylic cation.

-

Loss of a methyl group (m/z 15): From the methoxy substituent.

Experimental Protocols

Synthesis of Homovanillonitrile from Vanillyl Alcohol

A reported synthesis of homovanillonitrile involves the conversion of vanillyl alcohol to the corresponding nitrile.[3]

Materials:

-

Vanillyl alcohol

-

Sodium cyanide (NaCN)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Acetic acid

-

Chloroform

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve vanillyl alcohol (1 equivalent) in DMF.

-

Add sodium cyanide (1.17 equivalents) to the solution.

-

Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.

-

Cool the solution to room temperature and cautiously add water.

-

Basify the mixture to pH 10 with solid NaOH.

-

Remove the DMF by distillation.

-

Add water and acetic acid to achieve a neutral pH (~7).

-

Extract the aqueous mixture with chloroform (5 times).

-

Combine the organic extracts and wash with water (5 times).

-

Dry the organic layer over MgSO₄.

-

Remove the solvent under reduced pressure to yield the crude product.

The reported yield for this procedure is 68%.[3]

Visualizations

The following diagram illustrates the workflow for the synthesis of homovanillonitrile from vanillyl alcohol.

Caption: Workflow for the synthesis of Homovanillonitrile.

As no specific signaling pathways involving homovanillonitrile have been prominently reported in the literature, a diagrammatic representation of a biological pathway is not included. The provided synthesis workflow serves as a key experimental visualization.

Conclusion

This technical guide consolidates the available chemical and structural information for homovanillonitrile. The provided data tables and experimental protocol offer a valuable resource for researchers engaged in the synthesis, characterization, and potential application of this compound. Further investigation into its biological activity and spectroscopic properties will undoubtedly contribute to a more comprehensive understanding of this molecule.

References

- 1. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE(4468-59-1) 13C NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 3-甲氧基-4-羟基苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. compoundchem.com [compoundchem.com]

- 6. Hit2Lead | (4-hydroxy-3-methoxyphenyl)acetonitrile | CAS# 4468-59-1 | MFCD00001920 | BB-4034699 [hit2lead.com]

An In-depth Technical Guide on 4-Hydroxy-3-methoxyphenylacetonitrile (CAS: 4468-59-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-3-methoxyphenylacetonitrile, also known as homovanillonitrile. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its primary application as a key intermediate in the synthesis of the anesthetic propanidid. Furthermore, this guide explores the metabolic context of the structurally related compound, homovanillin, and provides a representative protocol for assessing cytotoxicity, relevant for preclinical research.

Core Chemical and Physical Data

This compound is a solid organic compound with the chemical formula C₉H₉NO₂.[1] It is recognized for its role as a precursor in pharmaceutical synthesis.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [1][3] |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 4468-59-1 | [1] |

| EC Number | 224-739-5 | |

| Melting Point | 56-57 °C | |

| Boiling Point | 135-145 °C at 2 mmHg | |

| Appearance | Solid | [4] |

| Predicted pKa | 9.69 ± 0.18 | [5] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

| Technique | Data | Reference(s) |

| ¹³C NMR | Spectra available in various sources. | [6] |

| Infrared (IR) | Spectra available in various sources. | [7] |

| Mass Spectrometry (MS) | Spectra available in various sources. | [8] |

| ¹H NMR | Spectra available in various sources. | [7] |

| Raman | Spectrum available. | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with several methods reported in the literature. A common approach involves the reaction of an N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide.[2]

Example Synthesis Protocol

This protocol is adapted from a patented method for the preparation of this compound.[2]

Materials:

-

N-methyl-3-methoxy-4-hydroxybenzylamine

-

Sodium cyanide

-

Dimethyl sulfoxide (DMSO)

-

Glacial acetic acid

-

Water

-

Chloroform

-

Sodium sulfate

Procedure:

-

Suspend 160.8 g of N-methylvanillylamine and 54 g of sodium cyanide in 1 liter of dimethyl sulfoxide and dissolve by heating to 125°C.[1]

-

At this temperature, add a solution of 100 ml of glacial acetic acid in 200 ml of water.[1]

-

Stir the mixture for a further 2 hours under a nitrogen atmosphere at 125°C.[1]

-

Cool the reaction mixture to 80°C and distill off the dimethyl sulfoxide under a water-pump vacuum.[1]

-

Add 900 ml of water to the residue and extract with 350 ml of chloroform.[1]

-

Extract the chloroform phase by shaking with water and dry with sodium sulfate.[1]

-

Distill off the chloroform in vacuo to obtain an oil, which is then cooled and seeded to induce crystallization.[1]

This process yields this compound with a melting point of 53°-54°C.[1]

Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

While the biological activity of this compound itself is not extensively reported, its derivatives have shown potential anticancer and antimicrobial activities. A fundamental step in evaluating such potential is to assess the compound's cytotoxicity. The following is a generalized protocol for the Neutral Red Uptake (NRU) cytotoxicity assay, a common method for determining the in vitro cytotoxicity of a test substance.[9]

Principle:

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye retained by the cells is directly proportional to the number of viable cells.[9]

Materials:

-

BALB/c 3T3 cells (or other suitable cell line)

-

Cell culture medium

-

Neutral Red (NR) stock solution

-

NR medium (final concentration of 25 µg/mL)

-

Test substance (this compound or its derivatives)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Plating: Seed a 96-well plate with an appropriate density of cells and incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the test substance in the cell culture medium and add them to the wells. Include appropriate vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Neutral Red Incubation: Remove the treatment medium and add pre-warmed NR medium to each well. Incubate for a period that allows for dye uptake by viable cells (e.g., 3 hours).

-

Dye Extraction: Remove the NR medium and wash the cells. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test substance relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes a 50% reduction in cell viability).

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of the short-acting intravenous anesthetic, propanidid.[2][4]

Caption: Synthetic pathway from this compound to Propanidid.

Metabolic Pathway Context

While direct involvement in signaling pathways for this compound is not well-established, its structural analog, homovanillin, is a key intermediate in the metabolic pathway of dopamine. Understanding this pathway provides a biological context for compounds with this core structure. The metabolism of dopamine to homovanillic acid (HVA) involves several enzymatic steps.[10]

Caption: Metabolic pathway of dopamine to homovanillic acid, featuring homovanillin.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[5]

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored in a well-ventilated place with the container tightly closed.

References

- 1. appretech.com [appretech.com]

- 2. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound(4468-59-1) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. benchchem.com [benchchem.com]

The Elusive Metabolite: An Analysis of 4-Hydroxy-3-methoxyphenylacetonitrile in the Context of Dopamine Catabolism

For Immediate Release

Shanghai, CN – December 28, 2025 – A comprehensive review of current scientific literature reveals a notable absence of evidence to support the classification of 4-hydroxy-3-methoxyphenylacetonitrile as a direct metabolite of dopamine. While this compound, also known as homovanillonitrile, shares structural similarities with well-established dopamine catabolites, extensive database searches have not yielded substantial documentation of its formation through enzymatic processes involved in dopamine breakdown in vivo. This technical guide serves to clarify the established pathways of dopamine metabolism and to separately delineate the chemical characteristics of this compound, addressing the current understanding within the scientific community.

Part 1: The Canonical Pathways of Dopamine Metabolism

Dopamine, a critical catecholamine neurotransmitter, undergoes extensive enzymatic degradation to ensure proper signaling and prevent the accumulation of potentially toxic byproducts. The primary enzymes governing this process are Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT), with subsequent action by Aldehyde Dehydrogenase (ALDH).[1][2] The metabolic fate of dopamine is predominantly channeled into two main pathways, both culminating in the formation of Homovanillic Acid (HVA), the major end-product excreted in urine.[1][3]

Pathway A: The MAO-Dominant Route

-

Dopamine → DOPAL: In the cytoplasm of presynaptic neurons and surrounding glial cells, Monoamine Oxidase (MAO-A and MAO-B) catalyzes the oxidative deamination of dopamine to form 3,4-dihydroxyphenylacetaldehyde (DOPAL).[3] This intermediate is highly reactive and considered to be a toxic metabolite.[4]

-

DOPAL → DOPAC: Aldehyde Dehydrogenase (ALDH) rapidly metabolizes DOPAL to the more stable carboxylic acid, 3,4-dihydroxyphenylacetic acid (DOPAC).[3][5]

-

DOPAC → HVA: Catechol-O-Methyltransferase (COMT) then methylates the 3-hydroxyl group of DOPAC to produce Homovanillic Acid (HVA).[6]

Pathway B: The COMT-Dominant Route

-

Dopamine → 3-MT: In the synaptic cleft, COMT can directly methylate dopamine at the 3-hydroxyl position to form 3-Methoxytyramine (3-MT).[1][3] Recent studies have indicated that 3-MT is not merely an inactive metabolite but may act as a neuromodulator itself.[7]

-

3-MT → HVA: 3-MT is then acted upon by MAO and ALDH to ultimately form HVA.[1]

These two pathways represent the primary routes for dopamine inactivation and clearance. Other minor pathways exist, including conjugation reactions like sulfation and glucuronidation, which further facilitate excretion.[6]

Visualizing Dopamine Catabolism

The following diagrams illustrate the established metabolic pathways of dopamine.

DOT script for Dopamine Metabolism Pathway

Caption: Established metabolic pathways of dopamine.

Part 2: Characterization of this compound

This compound is a known chemical compound with established physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4468-59-1 | [6] |

| Molecular Formula | C₉H₉NO₂ | [6] |

| Molecular Weight | 163.17 g/mol | [6] |

| Melting Point | 56-57 °C | [6] |

| Boiling Point | 135-145 °C at 2 mmHg | [6] |

| Synonyms | Homovanillonitrile | [6] |

While not established as a biological metabolite of dopamine, this nitrile is recognized in synthetic chemistry. For instance, it can be chemically hydrolyzed to form homovanillic acid (HVA), the major dopamine metabolite.[5][8] This chemical relationship, however, does not imply a corresponding enzymatic pathway in biological systems. The compound has also been identified in plant species, such as Bretschneidera sinensis, where its origin is linked to glucosinolate metabolism rather than catecholamine pathways.[3]

Part 3: The Question of Nitrile Formation from Dopamine

The formation of a nitrile group from a primary amine like dopamine is a complex biochemical transformation. Natural nitrile biosynthesis is known to occur in plants, bacteria, and fungi, often as a defense mechanism.[9][10] These pathways typically involve enzymes such as cytochrome P450s and aldoxime dehydratases, which convert amino acid-derived aldoximes into nitriles.[11] Currently, there is no documented evidence of such enzymatic machinery acting on dopamine or its immediate derivatives to produce this compound in mammalian systems.

Part 4: Analytical Methodologies and Experimental Considerations

The analysis of dopamine and its metabolites is routinely performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or Mass Spectrometry (MS). A hypothetical workflow for investigating the presence of this compound as a potential dopamine metabolite would involve the following steps.

Hypothetical Experimental Workflow

-

Sample Collection: Collection of relevant biological matrices (e.g., urine, plasma, cerebrospinal fluid, or brain tissue homogenates) from subjects or animal models.

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate catechols and related metabolites.

-

Chromatographic Separation: Reversed-phase HPLC to separate the analytes of interest.

-

Detection and Quantification: Tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection, using a stable isotope-labeled internal standard for accurate quantification.

DOT script for a Hypothetical Analytical Workflow

References

- 1. Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile|33630-46-5 [benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 4. researchgate.net [researchgate.net]

- 5. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Hydroxybenzyl cyanide (14191-95-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile biosynthesis in nature: how and why? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 10. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Presence of Homovanillonitrile in the Plant Kingdom: A Technical Review

Despite extensive investigation into the vast and complex world of plant secondary metabolites, there is currently no definitive scientific evidence to confirm the natural occurrence of homovanillonitrile (4-hydroxy-3-methoxyphenylacetonitrile) in plants. This technical guide, intended for researchers, scientists, and drug development professionals, explores the current state of knowledge, addresses the absence of direct evidence, and delves into the biosynthesis of closely related, naturally occurring compounds that share its core chemical scaffold. While homovanillonitrile itself remains elusive in the botanical realm, its structural relatives, such as vanillin, vanillyl alcohol, and vanillylamine, are well-documented plant products, playing significant roles in flavor, fragrance, and defense.

Homovanillonitrile: An Overview

Homovanillonitrile, also known by its systematic name this compound, is a nitrile compound featuring a vanillyl group. Its chemical structure has prompted interest in its potential biological activities and has led to its chemical synthesis, often utilizing naturally derived precursors like vanillin. However, the crucial distinction remains that its presence as a direct product of plant metabolism has not been substantiated in peer-reviewed literature.

The Vanillyl Moiety in Plants: A Common Biosynthetic Theme

While homovanillonitrile is not documented as a natural product, the vanillyl functional group is a recurring motif in plant biochemistry, originating from the phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide array of secondary metabolites in plants.

Biosynthesis of Vanillin and Related Compounds

The biosynthesis of vanillin, a globally recognized flavor compound, provides a key insight into the formation of the vanillyl group in plants. The pathway, particularly well-studied in vanilla orchids (Vanilla planifolia), involves several enzymatic steps starting from the amino acid L-phenylalanine. While the precise sequence of all reactions is still under investigation, a generally accepted route proceeds as follows:

-

Deamination: Phenylalanine is converted to cinnamic acid.

-

Hydroxylation and Methylation: A series of enzymatic reactions, including hydroxylation and O-methylation, transform cinnamic acid into ferulic acid.

-

Side-Chain Shortening: The three-carbon side chain of ferulic acid is shortened to a one-carbon aldehyde, yielding vanillin.

From vanillin, other related compounds can be synthesized in plants. For instance, in Capsicum species (chili peppers), vanillin is a precursor to vanillylamine, a key component in the biosynthesis of capsaicinoids, the compounds responsible for their pungency.[1][2][3][4] This transformation is catalyzed by the enzyme vanillin aminotransferase.[2][3] Additionally, vanillin can be reduced to form vanillyl alcohol, a reaction catalyzed by cinnamyl alcohol dehydrogenase, which is also involved in lignin synthesis.[5]

The following diagram illustrates the central role of vanillin in the biosynthesis of vanillylamine and vanillyl alcohol, which are precursors to capsaicinoids and capsiates, respectively, in Capsicum plants.

Methodologies for the Analysis of Related Phenylpropanoids

Although no specific protocols exist for the extraction and quantification of homovanillonitrile from plant matrices due to its unconfirmed natural occurrence, the methodologies employed for the analysis of structurally similar compounds like vanillin and its derivatives are well-established. These protocols can serve as a foundational reference should homovanillonitrile be discovered in a natural source in the future.

Table 1: General Experimental Protocols for the Analysis of Vanillin and Related Compounds in Plants

| Step | Methodology | Description |

| 1. Sample Preparation | Grinding and Lyophilization | Plant material (e.g., fruits, leaves) is typically frozen in liquid nitrogen, ground to a fine powder, and often lyophilized (freeze-dried) to remove water and preserve the chemical integrity of the metabolites. |

| 2. Extraction | Solvent Extraction | The powdered plant material is extracted with an appropriate organic solvent. Common solvents include methanol, ethanol, or ethyl acetate, often in aqueous mixtures. The choice of solvent depends on the polarity of the target compounds. Extraction can be performed through maceration, sonication, or accelerated solvent extraction. |

| 3. Purification/Fractionation | Liquid-Liquid Partitioning & Chromatography | The crude extract may be subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. Further purification is often achieved using column chromatography (e.g., silica gel, Sephadex) or solid-phase extraction (SPE) to isolate fractions enriched in the compounds of interest. |

| 4. Identification and Quantification | HPLC, GC-MS, and NMR | High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common method for the separation and quantification of phenylpropanoids. Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, particularly for more volatile compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of isolated compounds. |

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Vanillylamine - Wikipedia [en.wikipedia.org]

- 3. Biochemical Aspects of Putative Aminotransferase Responsible for Converting Vanillin to Vanillylamine in the Capsaicinoid Biosynthesis Pathway in Capsicum Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vanillin reduction in the biosynthetic pathway of capsiate, a non-pungent component of Capsicum fruits, is catalyzed by cinnamyl alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Hydroxy-3-methoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Hydroxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and structural assignments.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₉NO₂, with a molecular weight of 163.17 g/mol .[1][2] The spectroscopic data presented below has been compiled from various sources and is essential for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.81-6.90 | m | 3H | Ar-H |

| 5.73 | br s | 1H | OH |

| 3.90 | s | 3H | -OCH ₃ |

| 3.68 | s | 2H | -CH ₂CN |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)[3]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~146 | C -OH |

| ~145 | C -OCH₃ |

| ~122 | Ar-C |

| ~121 | Ar-C H |

| ~117 | C N |

| ~115 | Ar-C H |

| ~112 | Ar-C H |

| 56.0 | -OC H₃ |

| ~22 | -C H₂CN |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, methoxy, aromatic, and nitrile groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (phenolic) |

| ~3050-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~2250 | C≡N stretch (nitrile) |

| ~1600, ~1510, ~1450 | C=C stretch (aromatic ring) |

| ~1270, ~1030 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 163.[5]

Predicted Mass Spectrometry Data

| m/z | Ion |

| 164.07060 | [M+H]⁺ |

| 163.06277 | [M]⁺ |

| 186.05254 | [M+Na]⁺ |

Source: PubChemLite[5]

A plausible fragmentation pattern under electron ionization would involve the loss of functional groups to form stable carbocations. A key fragmentation would be the benzylic cleavage to form the stable tropylium-like ion.

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are acquired on a 400 MHz spectrometer.

-

The instrument is tuned and locked to the deuterium signal of the CDCl₃ solvent.

-

For ¹H NMR, a standard single-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique carbon atom.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Gently grind the mixture with a pestle to a fine, uniform powder.

-

Transfer a portion of the powder into a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

A small amount of the solid this compound is introduced into the mass spectrometer via a direct insertion probe.

-

The sample is heated to induce vaporization into the ion source.

Ionization and Analysis:

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the resulting data.

References

In Vitro Mechanism of Action of 4-Hydroxy-3-methoxyphenylacetonitrile and Structurally Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxy-3-methoxyphenylacetonitrile, a phenolic compound, belongs to a class of molecules that have garnered significant interest in biomedical research due to their diverse biological activities. While direct in vitro studies on the mechanism of action of this compound are limited, a comprehensive understanding can be extrapolated from the analysis of structurally similar compounds containing the core 4-hydroxy-3-methoxyphenyl moiety. This technical guide consolidates the current knowledge from in vitro studies on these related compounds, focusing on their anti-inflammatory, antioxidant, and apoptosis-inducing properties. The information presented herein is intended to provide a foundational understanding and guide future research into the specific mechanisms of this compound.

Core Biological Activities and Mechanisms of Structurally Related Compounds

Phenolic compounds characterized by a 4-hydroxy-3-methoxyphenyl group exhibit a range of biological effects, primarily attributed to their ability to modulate cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory Activity

Compounds with a 4-hydroxy-3-methoxyphenyl structure have demonstrated potent anti-inflammatory effects in vitro. A key mechanism involves the inhibition of pro-inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

For instance, the phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistic studies revealed that HHMP treatment inhibits the activation of NF-κB and MAPK signaling pathways and prevents the nuclear translocation of the p65 subunit of NF-κB[1].

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Caption: Inhibition of LPS-induced inflammatory pathways.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a well-established mechanism contributing to their cellular protective effects. The presence of phenolic hydroxyl and methoxy groups on the benzene ring is crucial for this activity. These groups can donate electrons to neutralize free radicals. The antioxidant activity of phenolic acids with structures similar to this compound is influenced by the number and position of these functional groups[2]. In general, a higher number of methoxyl groups correlates with increased antioxidant activity[2]. Furthermore, the electron-donating nature of the phenolic hydroxyl group enhances the overall antioxidant potential[2].

Apoptosis Induction in Cancer Cells

Structurally related compounds have been shown to induce apoptosis in cancer cells, suggesting a potential anti-cancer role. For example, the ginger-derived compound 1-(4'-hydroxy-3'-methoxyphenyl)-5-methoxydecan-3-one (HMPM) exhibits antiproliferative activity against triple-negative breast cancer (TNBC) cells by inducing oxidative stress-dependent apoptosis[3]. HMPM treatment leads to an increase in reactive oxygen species (ROS) and mitochondrial oxidative stress, a decrease in mitochondrial membrane potential, and the activation of caspases 3 and 8[3]. This culminates in oxidative DNA damage and programmed cell death[3].

Signaling Pathway: Induction of Apoptosis via Oxidative Stress

Caption: Oxidative stress-mediated apoptosis pathway.

Quantitative Data Summary

The following table summarizes quantitative data for structurally related compounds, providing insights into their potency.

| Compound Name | Assay | Cell Line | Endpoint | Result | Reference |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | NO Production Inhibition | RAW 264.7 | IC50 | Dose-dependent inhibition reported | [1] |

| 1-(4'-hydroxy-3'-methoxyphenyl)-5-methoxydecan-3-one (HMPM) | Antiproliferation | Hs578T, MDA-MB-231 | Sensitivity | High sensitivity observed | [3] |

| 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) | Aβ42 Aggregation Inhibition | N/A | EC50 | 5328 µM - 6370 µM | [4] |

Detailed Experimental Protocols

Below are generalized protocols for key experiments used to elucidate the mechanisms of action of phenolic compounds.

Western Blot Analysis for Signaling Protein Expression

Objective: To determine the effect of the test compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., NF-κB, MAPK).

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a suitable density and allow them to adhere overnight. Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent (e.g., LPS at 1 µg/mL) for a designated period (e.g., 30 minutes for phosphorylation studies, 24 hours for total protein expression).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-p38, p38, iNOS, COX-2) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Workflow: Western Blot Analysis

Caption: Western blot experimental workflow.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the test compound.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., a cancer cell line) in a 6-well plate and treat with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Workflow: Annexin V/PI Apoptosis Assay

Caption: Apoptosis assay workflow.

References

- 1. Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginger-derived 1-(4'-hydroxy-3'-methoxyphenyl)-5-methoxydecan-3-one (HMPM) induces apoptosis and DNA damage against triple-negative breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Properties of 4-Hydroxy-3-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 4-Hydroxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details established synthetic protocols, presents key quantitative data, and outlines the logical workflow for its preparation.

Compound Profile

-

Compound Name: this compound

-

Synonyms: Homovanillonitrile, (4-Hydroxy-3-methoxyphenyl)acetonitrile, 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile, 2-Methoxy-4-(cyanomethyl)phenol[1][2]

Quantitative Data Summary

The following tables summarize the physical properties and reaction parameters for the synthesis of this compound based on published methods.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 53-54 °C | [4] |

| 56-57 °C | ||

| Boiling Point | 140-144 °C at 0.1 mmHg | [4][5] |

| 135-145 °C at 2 mmHg | ||

| Assay Purity | 99% |

Table 2: Summary of Synthetic Protocols

| Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Source |

| Vanillyl alcohol | Sodium cyanide (NaCN) | Dimethylformamide (DMF) | 120 °C | 24 hours | 68% | [3] |

| N-Methylvanillylamine | Sodium cyanide (NaCN), Acetic acid, Water | Dimethylsulfoxide (DMSO) | 125 °C | 2 hours | 94% | [4] |

| N-Methylvanillylamine | Anhydrous hydrocyanic acid (HCN) | Dimethylsulfoxide (DMSO) | 125 °C | 2 hours | 87% | [4] |

| 3-Methoxy-4-hydroxybenzyl alcohol | Potassium cyanide (KCN), Acetic acid | Dimethylsulfoxide (DMSO) | 125 °C | 2 hours | 88% | [5] |

| 3-Methoxy-4-hydroxybenzyl alcohol | Anhydrous hydrocyanic acid (HCN) | Dimethylsulfoxide (DMSO) | 125 °C | 2 hours | 82% | [5] |

Experimental Protocols

Detailed methodologies for the chemical synthesis of this compound are provided below. These protocols are based on established literature and patents.

Synthesis from Vanillyl Alcohol

This protocol is adapted from a method utilizing vanillyl alcohol and sodium cyanide.[3]

Procedure:

-

Dissolve vanillyl alcohol (0.12 mol) in dimethylformamide (300 mL) under a nitrogen atmosphere.

-

Add sodium cyanide (0.14 mol) to the solution.

-

Heat the mixture to 120 °C and stir for 24 hours.

-

Cool the solution to room temperature and cautiously add water (100 mL).

-

Basify the reaction mixture to a pH of 10 using solid sodium hydroxide.

-

Remove the dimethylformamide by distillation.

-

Add water (250 mL) and acetic acid (20 mL) to achieve a neutral pH (~7).

-

Extract the aqueous mixture with chloroform (5 x 100 mL).

-

Combine the organic extracts and wash with water (5 x 50 mL).

-

Dry the organic layer over magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure to yield the product as a brown oil.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 3.68 (2H, s, CH₂Ar), 3.90 (3H, s, OCH₃), 5.73 (1H, br s, OH), 6.81-6.90 (3H, m, Ar-H).[3]

Synthesis from N-Methylvanillylamine

This high-yield protocol utilizes N-methylvanillylamine as the starting material.[4]

Procedure:

-

Suspend N-methylvanillylamine (160.8 g) and sodium cyanide (54 g) in dimethylsulfoxide (1 L).

-

Heat the suspension to 125 °C to dissolve the solids.

-

At 125 °C, add a solution of glacial acetic acid (100 mL) in water (200 mL).

-

Stir the mixture for an additional 2 hours under a nitrogen atmosphere at 125 °C.

-

Cool the reaction to 80 °C and distill off the dimethylsulfoxide under a water-pump vacuum.

-

To the residue, add water (900 mL) and extract with chloroform (350 mL).

-

Wash the chloroform phase with water and dry with sodium sulfate.

-

Distill off the chloroform in vacuo to obtain an oil.

-

Cool the oil and seed with a crystal to induce crystallization.

Synthesis from 3-Methoxy-4-hydroxybenzyl alcohol

This method provides an alternative route starting from 3-methoxy-4-hydroxybenzyl alcohol.[5]

Procedure:

-

Suspend 3-methoxy-4-hydroxybenzyl alcohol (185 g) and potassium cyanide (90 g) in dimethylsulfoxide (1,250 mL).

-

Heat the mixture to 125 °C.

-

Add glacial acetic acid (80 g) dropwise over 1 hour while stirring.

-

Continue stirring for an additional 2 hours at 125 °C.

-

Cool the mixture to 90 °C and remove the dimethylsulfoxide via vacuum distillation.

-

Stir the residue with water (1,200 mL) and chloroform (400 mL).

-

Separate the chloroform phase and re-extract the aqueous phase with another 400 mL of chloroform.

-

Combine the chloroform phases, wash with water, and dry with sodium sulfate.

-

Remove the chloroform by vacuum distillation to yield an oil that crystallizes upon cooling.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the described synthetic methods for this compound.

Caption: Synthetic routes to this compound.

Caption: General purification workflow for this compound.

References

- 1. This compound [drugfuture.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 5. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

Physical and chemical properties of homovanillonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillonitrile, systematically known as 4-hydroxy-3-methoxyphenylacetonitrile, is a nitrile compound of significant interest in various scientific domains. It serves as a key intermediate in the synthesis of pharmaceuticals and is recognized as a metabolite of the neurotransmitter dopamine.[1] This technical guide provides an in-depth overview of the physical and chemical properties of homovanillonitrile, detailed experimental protocols, and an exploration of its role in biological pathways.

Physical and Chemical Properties

Homovanillonitrile is a solid at room temperature with a melting point in the range of 56-57 °C.[2] Its structural characteristics and other key physical properties are summarized in the tables below.

Identification and Structure

| Property | Value |

| CAS Number | 4468-59-1 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl)acetonitrile |

| Synonyms | Homovanillonitrile, 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile |

| SMILES | COc1cc(CC#N)ccc1O |

| InChI | 1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3 |

Physical Properties

| Property | Value |

| Melting Point | 56-57 °C |

| Boiling Point | 135-145 °C at 2 mmHg |

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of homovanillonitrile would be expected to show the following signals: a singlet for the methoxy group protons, a singlet for the benzylic protons, and signals for the three aromatic protons, along with a broad singlet for the hydroxyl proton.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of homovanillonitrile provides detailed information about its carbon framework.

| Chemical Shift (ppm) | Assignment |

| Not available | Aromatic C-OH |

| Not available | Aromatic C-OCH₃ |

| Not available | Aromatic CH |

| Not available | Aromatic CH |

| Not available | Aromatic C-CH₂CN |

| Not available | Aromatic CH |

| ~118 | -C≡N |

| ~56 | -OCH₃ |

| ~23 | -CH₂CN |

Note: Specific peak assignments for all aromatic carbons were not found in the provided search results. The chemical shift for the nitrile carbon is a typical value for this functional group.

Infrared (IR) Spectroscopy

The IR spectrum of homovanillonitrile is characterized by several key absorption bands that correspond to its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 (broad) | O-H stretch (phenolic) |

| ~3050-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~2250 | C≡N stretch (nitrile) |

| ~1600, ~1515, ~1450 | Aromatic C=C skeletal vibrations |

| ~1270, ~1030 | C-O stretch (aryl ether) |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry

The mass spectrum of homovanillonitrile would show a molecular ion peak (M⁺) at m/z 163, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules and characteristic cleavages of the benzyl group.

| m/z | Possible Fragment |

| 163 | [M]⁺ (Molecular ion) |

| 148 | [M - CH₃]⁺ |

| 134 | [M - HCN]⁺ |

| 122 | [M - CH₂CN]⁺ |

Note: This is a predicted fragmentation pattern based on the structure of homovanillonitrile.

Chemical Properties and Reactivity

Synthesis

Homovanillonitrile can be synthesized from vanillyl alcohol. One common method involves the reaction of vanillyl alcohol with sodium cyanide in a solvent such as dimethylformamide (DMF) at an elevated temperature.[3]

Hydrolysis

The nitrile group of homovanillonitrile can be hydrolyzed under acidic or basic conditions to yield homovanillic acid, a major metabolite of dopamine.[4]

Reduction

The nitrile group can be reduced to a primary amine, yielding 2-(4-hydroxy-3-methoxyphenyl)ethylamine, also known as homovanillylamine. This transformation can be achieved through catalytic hydrogenation.

Stability and Storage

Homovanillonitrile should be stored in a cool, dry place, away from strong oxidizing agents.[2] Information on its degradation pathways is limited, but like many phenolic compounds, it may be susceptible to oxidation over time.

Experimental Protocols

Synthesis of Homovanillonitrile from Vanillyl Alcohol[3]

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve vanillyl alcohol (0.12 mol) in 300 mL of N,N-dimethylformamide (DMF).

-

Addition of Cyanide: Add sodium cyanide (0.14 mol) to the solution.

-

Reaction: Heat the mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.

-

Work-up:

-

Cool the reaction mixture to room temperature and cautiously add 100 mL of water.

-

Basify the mixture to pH 10 with solid sodium hydroxide.

-

Remove the DMF by distillation under reduced pressure.

-

Add 250 mL of water and then acetic acid until a neutral pH (~7) is reached.

-

-

Extraction: Extract the aqueous mixture with chloroform (5 x 100 mL).

-

Purification:

-

Combine the organic extracts and wash with water (5 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product as a brown oil.

-

Purification by Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate).[5]

-

Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude homovanillonitrile in a minimal amount of the eluent and carefully load it onto the top of the column.

-

Elution: Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified homovanillonitrile.

Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve 5-25 mg of homovanillonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a clean NMR tube.

-

IR Spectroscopy (KBr Pellet): Grind 1-2 mg of homovanillonitrile with approximately 100 mg of dry potassium bromide (KBr) until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a pellet press.

-

Mass Spectrometry (EI): Dissolve a small amount of homovanillonitrile in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Dilute this solution further to the low µg/mL range before injection into the mass spectrometer.

Biological Role and Signaling Pathway

Homovanillonitrile is a metabolite in the dopamine metabolic pathway. Dopamine is a crucial neurotransmitter in the brain, and its metabolism is tightly regulated by several enzymes.[6][7][8]

Dopamine Metabolism Pathway

Dopamine is primarily metabolized by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The action of these enzymes on dopamine leads to the formation of homovanillic acid (HVA).[6][7][8] While homovanillonitrile itself is not a direct product in the main pathway, it is closely related to HVA and can be considered part of the broader metabolic network.

Caption: Simplified dopamine metabolism pathway leading to homovanillic acid.

Biological Activity

While research has focused more on the derivatives of homovanillonitrile for their potential anticancer and antimicrobial activities, the parent compound itself serves as an important scaffold for drug design.[1] Limited information is available on the specific biological activities of homovanillonitrile.

Safety Information

Homovanillonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes.

-

Conclusion

Homovanillonitrile is a valuable chemical compound with important applications in synthetic chemistry and potential relevance in neurobiology. This guide has provided a comprehensive overview of its physical and chemical properties, spectroscopic data, and relevant experimental protocols. Further research is warranted to fully elucidate its solubility profile, detailed spectroscopic characteristics, and its specific biological activities to unlock its full potential in drug discovery and development.

References

- 1. shutterstock.com [shutterstock.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. en.humanmetabolome.com [en.humanmetabolome.com]

An In-depth Technical Guide to 4-Hydroxy-3-methoxyphenylacetonitrile

This technical guide provides a comprehensive overview of 4-Hydroxy-3-methoxyphenylacetonitrile, a significant chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Nomenclature and Synonyms

This compound is known by a variety of names across different nomenclature systems and commercial sources. A clear understanding of these synonyms is crucial for effective literature and database searches.

Systematic and Common Names:

-

IUPAC Name: (4-Hydroxy-3-methoxyphenyl)acetonitrile

-

Common Synonyms: Homovanillonitrile, 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile, 2-Methoxy-4-(cyanomethyl)phenol, 4-Hydroxy-3-methoxybenzeneacetonitrile.[1][2]

The structural representation of the molecule is provided below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [3][4] |

| Molecular Weight | 163.17 g/mol | [3][4][5] |

| Melting Point | 56-57 °C | |

| Boiling Point | 135-145 °C at 2 mmHg | |

| CAS Number | 4468-59-1 | [3][4][5] |

| EC Number | 224-739-5 | [3][5] |

| InChI | 1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3 | [3] |

| InChIKey | SDVYWMWQCJEYTC-UHFFFAOYSA-N | [3] |

| SMILES | COc1cc(CC#N)ccc1O |

Experimental Protocols: Synthesis

The synthesis of this compound has been reported through various methods. Below are detailed protocols for two common synthetic routes.

Synthesis from Vanillyl Alcohol

This method involves the reaction of vanillyl alcohol with a cyanide source.

Workflow of Synthesis from Vanillyl Alcohol

Caption: Synthesis workflow of this compound from Vanillyl Alcohol.

Detailed Protocol:

-

A solution of vanillyl alcohol (18 g, 0.12 mol) in dimethylformamide (DMF, 300 mL) is prepared under a nitrogen atmosphere.

-

Sodium cyanide (NaCN, 6.9 g, 0.14 mol) is added to the solution.

-

The reaction mixture is heated to 120°C and stirred for 24 hours.

-

After cooling to room temperature, water (100 mL) is cautiously added.

-

The mixture is basified to pH 10 with solid sodium hydroxide (NaOH), and DMF is removed by distillation.

-

Water (250 mL) and acetic acid (20 mL) are added to achieve a neutral pH (~7).

-

The aqueous mixture is extracted with chloroform (5 x 100 mL).

-

The combined organic extracts are washed with water (5 x 50 mL) and dried over magnesium sulfate (MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude product as a brown oil.

Synthesis from N-methylvanillylamine

This process utilizes N-methylvanillylamine and a cyanide source, which can be generated in situ.

Logical Flow of Synthesis from N-methylvanillylamine

Caption: Logical steps for the synthesis from N-methylvanillylamine.

Detailed Protocol:

-

N-methylvanillylamine (160.8 g) and sodium cyanide (54 g) are suspended in 1 liter of dimethylsulfoxide (DMSO).

-

The mixture is heated to 125°C to dissolve the reactants.

-

A solution of glacial acetic acid (100 ml) in water (200 ml) is added at this temperature.

-

The mixture is stirred for an additional 2 hours under a nitrogen atmosphere at 125°C.

-

The reaction is then cooled to 80°C, and the DMSO is distilled off under a water-pump vacuum.

-

Water (900 ml) is added to the residue, which is then extracted with chloroform (350 ml).

-

The chloroform phase is washed by shaking with water and dried with sodium sulfate.

-

Distilling off the chloroform in vacuo yields an oil, which upon cooling and seeding, crystallizes to give the final product. The reported yield is 143 g (94% of theory).

Biological Context and Potential Applications

While direct studies on the signaling pathways of this compound are limited in publicly available literature, the structural motifs present in the molecule are found in compounds with known biological activities.

Structurally related phenolic compounds often exhibit antioxidant properties. For instance, apocynin (4-hydroxy-3-methoxy-acetophenone), which shares the same substituted phenolic ring, has demonstrated antioxidant and neuroprotective effects in various studies.

Furthermore, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its nitrile group can be hydrolyzed to a carboxylic acid, and the phenolic hydroxyl group can be further modified, making it a versatile building block in drug discovery. For example, it is a known intermediate in the preparation of the anesthetic propanidid.

The exploration of the biological activities of this compound and its derivatives remains an active area of research, with potential applications in the development of new therapeutic agents.

References

Methodological & Application

Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile, a key intermediate in the production of various pharmaceuticals.[1][2] Additionally, it outlines the synthesis of a notable derivative, the anesthetic agent propanidid, to illustrate further synthetic applications.

Introduction

This compound, also known as homovanillonitrile, is a versatile chemical building block derived from vanillin, a readily available starting material.[3] Its structure is foundational for the synthesis of a range of biologically active molecules. A primary application of this compound is in the synthesis of propanidid, an ultra-short-acting intravenous anesthetic.[4][5] This document details several methods for the synthesis of the parent nitrile and its subsequent conversion to propanidid.

Synthesis of this compound

Multiple synthetic routes have been established for the preparation of this compound. The choice of method may depend on factors such as desired yield, available reagents, and reaction conditions. Below is a summary of key quantitative data from various synthetic approaches.

Data Presentation: Comparison of Synthetic Methods